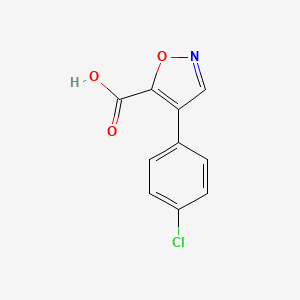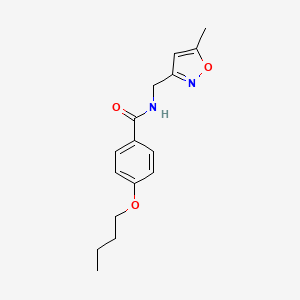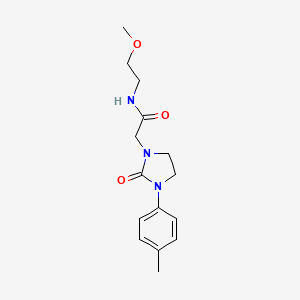
1-(3,5-Difluorophenyl)-2,6-dimethyl-5,6,7-trihydroindol-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1-(3,5-Difluorophenyl)-2,6-dimethyl-5,6,7-trihydroindol-4-one” is a derivative of indole, a heterocyclic aromatic organic compound. Indole derivatives are of wide interest due to their diverse biological and clinical applications . The presence of the 3,5-difluorophenyl group suggests that this compound may have unique properties due to the influence of the fluorine atoms.
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. These techniques provide information about the arrangement of atoms within the molecule and their chemical environments .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its specific functional groups and the conditions under which the reactions are carried out. Indole derivatives can participate in a variety of reactions, including electrophilic substitution, nucleophilic substitution, and others .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be determined by its specific molecular structure. For instance, the presence of fluorine atoms could influence these properties .Aplicaciones Científicas De Investigación
Synthesis and Structural Studies
One-Pot Synthesis of Derivatives : Research by Shashi, Prasad, & Begum (2020) discusses the synthesis of 1,4-dihydropyridines, exploring the role of fluorine in interactions affecting crystal packing. This study provides insights into the synthesis methods and structural properties of similar compounds.
Crystal Structure Analysis : The work by Cho et al. (2015) examines the crystal structure of chlorfluazuron, a compound with a similar structural motif, offering insights into molecular conformations and interactions.
Calcium Channel Antagonists : Studies by Triggle et al. (1980) and Fossheim et al. (1982) detail the structures of calcium channel antagonists, providing a basis for understanding similar dihydropyridine compounds' biological activity and conformation.
Chemical Reactions and Intermediates : Moiseev et al. (2007) investigate the photoreactions of pyrazol-4-ones, leading to the formation of indanones and cyclopropanone intermediates. This study Moiseev et al. (2007) provides valuable insights into the reactivity and potential applications of similar chemical structures.
Chemical Properties and Reactions
Substituent Effects on Solvolysis : Fujio et al. (1997) explore the effects of different substituents on the solvolysis rates of certain compounds, offering insights into the reactivity and stability of similar fluorinated structures Fujio et al. (1997).
Enantioselective Reactions : Sobolev et al. (2002) discuss the enantioselective hydrolysis of dihydropyridine derivatives, shedding light on the stereochemistry and potential for chiral separation in similar compounds Sobolev et al. (2002).
Polymerization and Complexation : Souverain et al. (1980) examine the complexation of trifluoromethanesulphonates, contributing to an understanding of the polymerization and interaction of fluorine-containing compounds Souverain et al. (1980).
Advanced Applications
Photochemical Properties : Tong et al. (2011) study the photochromic and fluorescent properties of a diarylethene compound, providing insights into potential photochemical applications of similar fluorinated compounds Tong et al. (2011).
Organic Light-Emitting Devices : Li et al. (2012) synthesize and characterize novel arylamines for use in organic light-emitting devices, offering a perspective on the electronic applications of similar fluorinated compounds Li et al. (2012).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
The future research directions for this compound could involve further exploration of its synthesis, characterization, and potential applications. Given the wide range of biological activities exhibited by indole derivatives, this compound could be of interest in fields such as medicinal chemistry, pharmacology, and materials science .
Propiedades
IUPAC Name |
1-(3,5-difluorophenyl)-2,6-dimethyl-6,7-dihydro-5H-indol-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F2NO/c1-9-3-15-14(16(20)4-9)5-10(2)19(15)13-7-11(17)6-12(18)8-13/h5-9H,3-4H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAUFIVFJUQKMSM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(C=C(N2C3=CC(=CC(=C3)F)F)C)C(=O)C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F2NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Fluoro-5-[(propan-2-yl)sulfamoyl]benzoic acid](/img/structure/B2376456.png)





![ethyl 2-methyl-5-((4-nitrobenzoyl)oxy)-1-phenyl-1H-benzo[g]indole-3-carboxylate](/img/structure/B2376465.png)
![N-(2-furylmethyl)-2-{[5-(4-methylphenyl)[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl]thio}acetamide](/img/structure/B2376466.png)

![2-((2-(4-ethoxyphenyl)-9-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-methyl-N-phenylacetamide](/img/structure/B2376472.png)
![2-(2,3-Dimethylimidazo[1,2-b][1,2,4]triazin-6-yl)ethanamine](/img/structure/B2376473.png)

![3-(4-fluorobenzyl)-1,7-dimethyl-9-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2376478.png)
![{5-[(4-bromophenyl)sulfonyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methyl 3-chlorobenzenecarboxylate](/img/structure/B2376479.png)